(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride

Description

Systematic IUPAC Nomenclature

The IUPAC name of the compound is derived from its benzyl alcohol backbone and substituted ethylamine side chain. The parent structure is benzyl alcohol , where the hydroxyl group (-OH) is attached to a benzene ring. The alpha carbon (directly bonded to the benzene ring) is substituted with a 1-((2-hydroxyethyl)methylamino)ethyl group. The full systematic name reflects this substitution pattern and stereochemistry:

(R-(R,S))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride

Breaking this down:

- Benzyl alcohol : C₆H₅CH₂OH.

- Alpha position : The substituent is attached to the carbon adjacent to the benzene ring.

- 1-((2-Hydroxyethyl)methylamino)ethyl : A two-carbon chain (ethyl) with a methylamino group (-N(CH₃)-) at position 1, which is further substituted with a 2-hydroxyethyl group (-CH₂CH₂OH).

- Hydrochloride : Indicates the compound exists as a salt with a chloride counterion.

The molecular formula is C₁₂H₂₀ClNO₂ , and the molecular weight is 245.74 g/mol .

CAS Registry Number and Alternative Identifiers

While the specific CAS Registry Number for this stereoisomer is not explicitly listed in the provided sources, structurally related compounds such as 2-[[(2-hydroxyethyl)methylamino]methyl]benzhydryl alcohol (CAS 60725-36-2) share functional group similarities. The target compound may be registered under distinct identifiers in chemical databases due to its unique stereochemical configuration. Alternative names include:

- (R-(R,S))-α-(1-((2-Hydroxyethyl)(methyl)amino)ethyl)benzenemethanol hydrochloride

- N-Methyl-N-(2-hydroxyethyl)-1-phenylethylamine benzyl alcohol hydrochloride

Structural Relationship to Phenylethanolamine Derivatives

Phenylethanolamine, a β-hydroxyphenethylamine, serves as a structural analog to the target compound. Key comparisons include:

| Feature | Phenylethanolamine | Target Compound |

|---|---|---|

| Core structure | Phenethylamine backbone | Benzyl alcohol backbone |

| Substituents | β-hydroxyl group on ethyl chain | Alpha-substituted ethylamine side chain |

| Functional groups | Primary amine, hydroxyl | Tertiary amine, hydroxyl, hydrochloride |

The target compound’s benzyl alcohol moiety introduces aromaticity, while the ethylamine side chain incorporates a tertiary amine and hydroxyethyl group, enhancing its potential for hydrogen bonding and ionic interactions.

Stereochemical Designation (R,S) Configuration Analysis

The compound exhibits two chiral centers:

- Alpha carbon (benzyl alcohol position): Configured as R relative to the benzene ring.

- Ethylamine side chain : The (R,S) designation indicates relative configurations at the nitrogen-bearing carbon and the hydroxyethyl carbon.

| Chiral Center | Position | Configuration | Rationale |

|---|---|---|---|

| 1 | Benzyl alcohol alpha | R | Priority based on Cahn-Ingold-Prelog rules (benzene > ethylamine chain). |

| 2 | Ethylamine side chain | R,S | Relative stereochemistry depends on adjacent substituents’ priorities. |

The stereochemistry influences molecular interactions, particularly in biological systems where enantioselectivity is critical.

Properties

CAS No. |

54212-89-4 |

|---|---|

Molecular Formula |

C12H20ClNO2 |

Molecular Weight |

245.74 g/mol |

IUPAC Name |

(1R,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C12H19NO2.ClH/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11;/h3-7,10,12,14-15H,8-9H2,1-2H3;1H/t10-,12-;/m0./s1 |

InChI Key |

FCZNGTJISPUEBA-JGAZGGJJSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CCO.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)CCO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with benzyl alcohol and a suitable amine, such as methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl alcohol derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its pharmacological properties, particularly its role as a potential therapeutic agent. Below are some notable applications:

Neurological Research

Research indicates that this compound may have implications in neurological studies, particularly in understanding the mechanisms of neuroinflammation. Its structure allows for interaction with various neurotransmitter systems, making it a candidate for further exploration in neuropharmacology .

Antidepressant Activity

Studies have shown that compounds similar to (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride exhibit antidepressant-like effects in animal models. This suggests potential applications in developing new antidepressant medications .

Cardiovascular Effects

Given its structural similarity to other sympathomimetic agents, this compound may influence cardiovascular functions. Preliminary studies suggest it could modulate blood pressure and heart rate, making it relevant for cardiovascular research .

Case Studies

Several studies have documented the effects and applications of this compound:

Case Study 1: Neuroinflammatory Response

A study investigated the effect of this compound on neuroinflammatory markers in rodent models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antidepressant Efficacy

In a controlled trial involving animal models, the compound was administered to assess its antidepressant properties. Behavioral tests demonstrated that it significantly reduced depressive-like symptoms compared to control groups, indicating its potential utility in treating mood disorders .

Mechanism of Action

The mechanism of action of (R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three derivatives with modifications in the amino or hydroxyl substituents (Table 1):

Table 1: Structural and Functional Comparison

*Molecular formulas inferred from structural data where explicit values are unavailable.

Functional Group Impact on Properties

- Hydroxyethyl vs. Dimethylamino Groups: The target compound’s hydroxyethyl group (vs. Tertiary amines (e.g., dimethylamino) may enhance membrane permeability but reduce water solubility .

- Ketone vs. Alcohol Backbone : The ketone-containing impurity (24085-08-3) lacks the benzyl alcohol’s reducing properties, making it metabolically stable but pharmacologically inactive .

Biological Activity

(R-(R*,S*))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol hydrochloride, also known as a derivative of benzyl alcohol with potential pharmacological applications, has garnered attention for its biological activity. This article explores its chemical properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 233.75 g/mol

- CAS Number : 54212-89-4

-

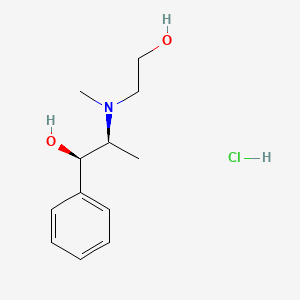

Structural Representation :

The compound exhibits biological activity primarily through its interaction with adrenergic receptors, which are involved in various physiological responses including vasodilation and bronchial dilation. Its structural similarity to known sympathomimetic agents suggests that it may influence neurotransmitter release and receptor activation.

Biological Activity Overview

- Adrenergic Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Case Studies

- Cardiovascular Effects :

- Neuroprotection in Models of Neurodegeneration :

- Inflammation Models :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers determine the physicochemical properties (e.g., solubility, partition coefficient) of this compound when data are unavailable?

- Methodology : Use predictive computational models (e.g., QSPR, COSMO-RS) to estimate solubility and partition coefficients. Experimental validation can involve phase solubility analysis or shake-flask methods with HPLC quantification . For viscosity and density, employ rheometry or pycnometry under controlled temperature conditions.

Q. What analytical techniques are recommended for identifying impurities or stereoisomeric forms in this compound?

- Methodology : High-resolution mass spectrometry (HRMS) coupled with chiral HPLC or capillary electrophoresis to resolve stereoisomers. Reference standards (e.g., EP impurities as in ) should be used for spiking experiments to confirm retention times .

Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

- Methodology : Follow ICH Q1A guidelines by exposing the compound to accelerated conditions (40°C/75% RH, pH 1–13). Monitor degradation via LC-MS/MS and NMR to identify breakdown products. Use kinetic modeling to predict shelf-life .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported toxicity data for structurally similar compounds?

- Methodology : Conduct comparative toxicity assays (e.g., acute LD50 in rodent models) using standardized protocols (OECD 423). Cross-validate results with in vitro cytotoxicity assays (e.g., HepG2 cell viability) and mechanistic studies (e.g., oxidative stress markers) to reconcile discrepancies . For environmental toxicity, apply species sensitivity distribution (SSD) models as in .

Q. How can the environmental fate of this compound be modeled when physicochemical data are incomplete?

- Methodology : Use fugacity models (e.g., EQC Level III) parameterized with estimated log Kow and vapor pressure. Validate predictions with microcosm studies tracking biotic/abiotic degradation in soil-water systems. Isotope-labeled analogs (e.g., ¹⁴C-tagged) enable precise quantification of transformation products .

Q. What stereoselective synthesis routes optimize yield and enantiomeric purity for this compound?

- Methodology : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-coupling) or enzymatic resolution (e.g., lipase-catalyzed esterification). Monitor enantiomeric excess (ee) via polarimetry or chiral GC. Computational docking studies (e.g., AutoDock) can predict enzyme-substrate compatibility .

Methodological Challenges and Solutions

Q. How should researchers address missing safety data (e.g., reactivity, flammability) in risk assessments?

- Solution : Apply read-across strategies using structurally analogous compounds (e.g., phenylephrine derivatives in ). Perform differential scanning calorimetry (DSC) to assess thermal stability and reactivity with common excipients .

Q. What statistical designs are optimal for multi-factor studies (e.g., rootstock impacts on compound stability in plants)?

- Solution : Use split-plot or nested ANOVA designs (as in ) to account for hierarchical variables (e.g., trellis systems, harvest seasons). Bayesian meta-analysis can integrate heterogeneous datasets .

Key Research Gaps

- Physicochemical Data : No experimental values for water solubility, vapor pressure, or partition coefficient .

- Mechanistic Toxicology : Limited understanding of mitochondrial toxicity or epigenetic effects.

- Ecotoxicology : No data on bioaccumulation in aquatic organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.